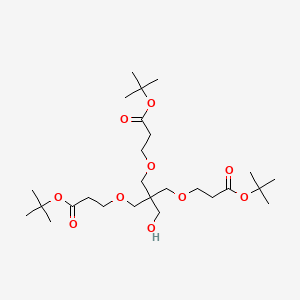
Tri(t-butoxycarbonylethoxymethyl) ethanol
説明
Tri(t-butoxycarbonylethoxymethyl) ethanol is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Molecular Structure Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.7 g/mol and a molecular formula of C26H48O10 . It contains a terminal hydroxy group and three t-butyl ester groups .Chemical Reactions Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tri(t-butoxycarbonylethoxymethyl) ethanol has a molecular weight of 520.65 and a molecular formula of C26H48O10 . It is a branched PEG derivative with a terminal hydroxy group and three t-butyl ester groups . and ≥95% .科学的研究の応用
1. Application in Polymer Chemistry
Tri(t-butoxycarbonylethoxymethyl) ethanol finds application in polymer chemistry, particularly in metal-catalyzed living radical polymerization processes. A study by Moreno et al. (2017) highlights its use in SET-LRP (single-electron transfer living radical polymerization) facilitated by TREN (Tris(2-aminoethyl)amine) in various solvent mixtures. This methodology, leveraging the economics and efficiency of metal-catalyzed polymerization, is potentially valuable for technological applications, including the development of new materials (Moreno et al., 2017).
2. Role in Fuel Cell Technology
The compound is relevant in the context of fuel cell technology. Research by Ribadeneira and Hoyos (2008) investigated the electrooxidation of ethanol on carbon-supported catalysts in direct ethanol fuel cells, exploring the potential of tri-metallic catalytic mixtures for enhanced performance (Ribadeneira & Hoyos, 2008).
3. Implications in Organic Synthesis
In the field of organic synthesis, studies have demonstrated the utility of Tri(t-butoxycarbonylethoxymethyl) ethanol. Ishihara et al. (1996) reported the use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions involving alcohols and acid anhydrides. This research highlights the compound's potential in facilitating selective and efficient chemical transformations (Ishihara et al., 1996).
4. Environmental and Safety Assessments
The compound also plays a role in environmental and safety assessments. Kenaga (1975) explored the safety of 2,4,5-T, a herbicide, in the form of various esters, including butoxy ethanol derivatives. Such studies are crucial for understanding the environmental impact and safety profile of chemicals used in agriculture (Kenaga, 1975).
特性
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O10/c1-23(2,3)34-20(28)10-13-31-17-26(16-27,18-32-14-11-21(29)35-24(4,5)6)19-33-15-12-22(30)36-25(7,8)9/h27H,10-19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDIZFVGPDHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(CO)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(t-butoxycarbonylethoxymethyl) ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



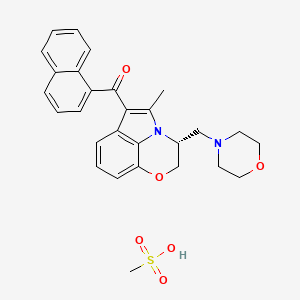
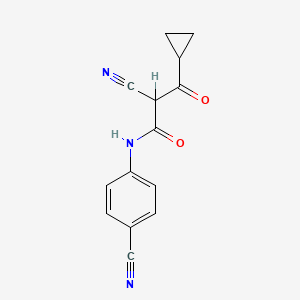
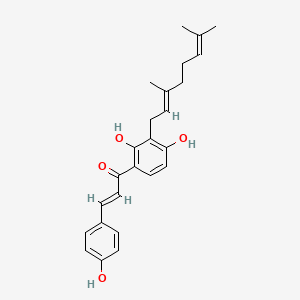
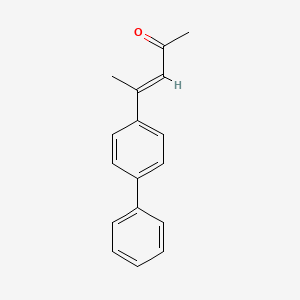
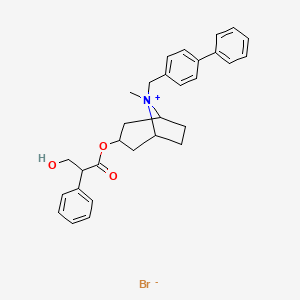
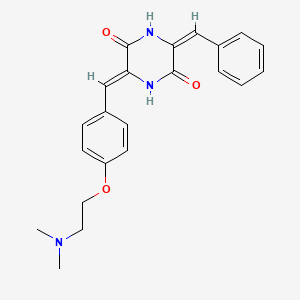
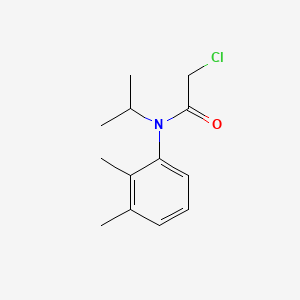
![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)
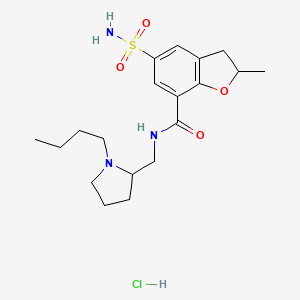
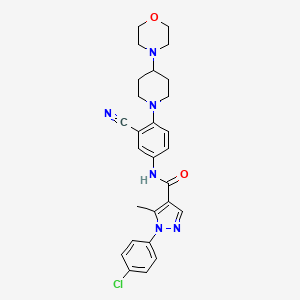
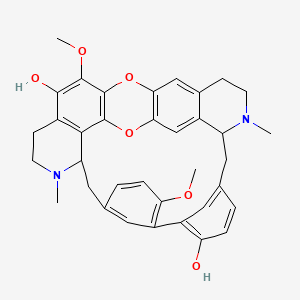
![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)
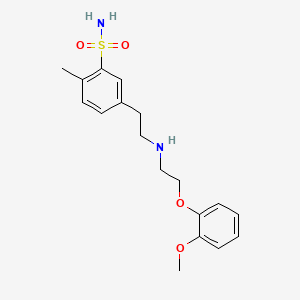
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)